SPDH

Description

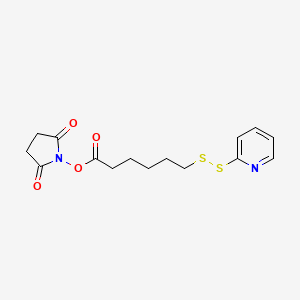

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-(pyridin-2-yldisulfanyl)hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S2/c18-13-8-9-14(19)17(13)21-15(20)7-2-1-5-11-22-23-12-6-3-4-10-16-12/h3-4,6,10H,1-2,5,7-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNOUNRTBRPXOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCSSC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Function of Sorbitol Dehydrogenase in the Polyol Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorbitol dehydrogenase (SORD) is a critical enzyme in the polyol pathway, a two-step metabolic route that converts glucose to fructose. This pathway, while a minor contributor to glucose metabolism under normal physiological conditions, becomes significantly activated during hyperglycemia. SORD catalyzes the second and final step of this pathway: the NAD+-dependent oxidation of sorbitol to fructose. The activity and tissue-specific expression of SORD are of paramount importance in understanding the pathophysiology of diabetic complications. In tissues where SORD activity is low or absent, the accumulation of its substrate, sorbitol, leads to osmotic stress and subsequent cellular damage. Conversely, the product of the SORD-catalyzed reaction, fructose, and the accompanying increase in the NADH/NAD+ ratio, can also contribute to cellular dysfunction through various mechanisms, including the formation of advanced glycation end products (AGEs). This technical guide provides an in-depth exploration of the function of sorbitol dehydrogenase, including its kinetic properties, the methodologies for its activity assessment, and an overview of its regulation.

The Polyol Pathway and the Role of Sorbitol Dehydrogenase

The polyol pathway is a metabolic pathway that provides an alternative route for glucose metabolism. It consists of two primary enzymatic reactions:

-

Glucose Reduction: Aldose reductase (AR) reduces glucose to sorbitol, utilizing NADPH as a cofactor. This reaction is the rate-limiting step of the pathway.

-

Sorbitol Oxidation: Sorbitol dehydrogenase (SORD) oxidizes sorbitol to fructose, with the concomitant reduction of NAD+ to NADH.

Under normoglycemic conditions, the high Michaelis constant (Km) of aldose reductase for glucose ensures minimal flux through this pathway. However, in hyperglycemic states, such as in diabetes mellitus, the increased intracellular glucose concentration leads to a significant increase in the activity of aldose reductase and a subsequent rise in intracellular sorbitol levels.

The primary function of sorbitol dehydrogenase is to metabolize the sorbitol produced by aldose reductase, thereby preventing its intracellular accumulation. SORD is a member of the medium-chain dehydrogenase/reductase superfamily and is a cytosolic enzyme. Tissues with high SORD activity, such as the liver, seminal vesicles, and ovaries, can efficiently convert sorbitol to fructose, which can then enter glycolysis or other metabolic pathways. However, in tissues with low SORD expression, including the lens, retina, kidney, and peripheral nerves, sorbitol can accumulate to high concentrations. This accumulation is a key factor in the pathogenesis of diabetic complications in these tissues, leading to osmotic stress, cellular swelling, and ultimately, cell death.

Furthermore, the activity of SORD contributes to a shift in the cellular redox balance by increasing the NADH/NAD+ ratio. This altered redox state can inhibit key metabolic enzymes, such as glyceraldehyde-3-phosphate dehydrogenase, and can also promote the formation of diacylglycerol (DAG) and the activation of protein kinase C (PKC), pathways implicated in diabetic microvascular damage. The fructose generated by SORD can also be phosphorylated to fructose-1-phosphate, which can be further metabolized to form precursors for advanced glycation end products (AGEs), contributing to long-term diabetic complications.

Quantitative Data: Kinetic Parameters of Sorbitol Dehydrogenase

| Species / Tissue | Substrate | K_m (mM) | V_max (U/mg) | k_cat (s⁻¹) | Notes |

| Human Liver/Serum | D-Fructose | - | - | - | Activity greatest at 500 mM fructose and 247 µM NADH.[3] |

| Chicken Liver | D-Sorbitol | 3.2 ± 0.54 | - | - | Ordered sequential model with NAD+ binding first.[1] |

| Chicken Liver | NAD+ | 0.21 ± 0.062 | - | - | Ordered sequential model.[1] |

| Rat Liver | D-Sorbitol | 0.35 | - | - | At pH 7.1.[2] |

| Rat Liver | D-Fructose | 110 | - | - | At pH 7.1.[2] |

| Bovine Lens | Xylitol | - | - | 8.1 (kcat/Km) | Most effective substrate.[2] |

| Bovine Lens | D-Sorbitol | - | - | 1.59 (kcat/Km) | |

| Apple | D-Sorbitol | 96.4 ± 8.60 | - | - | |

| Apple | D-Fructose | 4239 ± 33.5 | - | - |

Note: "-" indicates data not available in the cited sources.

Experimental Protocols: Measurement of Sorbitol Dehydrogenase Activity

The activity of sorbitol dehydrogenase is typically determined by monitoring the rate of NAD+ reduction to NADH or the oxidation of NADH to NAD+ in the reverse reaction. The increase or decrease in NADH concentration can be measured spectrophotometrically at 340 nm.

General Spectrophotometric Assay for SORD Activity in Tissue Homogenates

This protocol is adapted from established methods for measuring dehydrogenase activity.

Materials:

-

Homogenization Buffer: 100 mM Tris-HCl (pH 9.0), 0.25 M sucrose, 1 mM EDTA, 1 mM β-mercaptoethanol, and protease inhibitors.

-

Assay Buffer: 100 mM Tris-HCl (pH 9.0).

-

Substrate Solution: 1 M D-Sorbitol in Assay Buffer.

-

Cofactor Solution: 20 mM NAD+ in Assay Buffer.

-

Tissue sample (e.g., liver, kidney).

-

Spectrophotometer capable of reading at 340 nm.

-

Homogenizer (e.g., Potter-Elvehjem).

-

Centrifuge.

Procedure:

-

Tissue Homogenization:

-

Excise the tissue of interest and place it in ice-cold homogenization buffer.

-

Homogenize the tissue on ice using a Potter-Elvehjem homogenizer.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant, which contains the cytosolic fraction with SORD, and keep it on ice.

-

Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

Set up the reaction mixture in a cuvette as follows:

-

850 µL Assay Buffer

-

100 µL Substrate Solution (final concentration: 100 mM D-Sorbitol)

-

50 µL Cofactor Solution (final concentration: 1 mM NAD+)

-

-

Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding 10-50 µL of the tissue supernatant.

-

Immediately mix by inversion and start monitoring the absorbance at 340 nm for 5-10 minutes, taking readings every 30 seconds.

-

-

Calculation of Enzyme Activity:

-

Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

-

Calculate the enzyme activity using the Beer-Lambert law:

-

Activity (µmol/min/mL) = (ΔA340/min * Total reaction volume (mL)) / (ε * Path length (cm) * Sample volume (mL))

-

Where ε (the molar extinction coefficient for NADH at 340 nm) is 6.22 mM⁻¹cm⁻¹.

-

-

Express the specific activity as U/mg of protein, where one unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

-

Commercial Assay Kits

Several commercial kits are available for the measurement of SORD activity in various biological samples. These kits typically provide optimized buffers, substrates, and a detailed protocol, often in a 96-well plate format for high-throughput analysis. The principle of these assays is generally similar to the spectrophotometric method described above, often employing a colorimetric reporter system coupled to NADH production.

Regulation of Sorbitol Dehydrogenase

The expression and activity of sorbitol dehydrogenase are subject to regulation by various factors, including hormones and metabolic state.

-

Hormonal Regulation: Androgens have been shown to regulate the expression of the SORD gene in the human prostate. This suggests a potential role for the polyol pathway in prostate physiology and pathology.

-

Regulation in Diabetes: In streptozotocin-induced diabetic rat models, changes in SORD gene expression have been observed, although these changes are not always consistent across different tissues and do not always parallel the changes in aldose reductase expression. This suggests that the two enzymes of the polyol pathway may be regulated by distinct mechanisms.

Further research is needed to fully elucidate the signaling pathways that govern SORD expression and activity in different mammalian tissues and disease states.

Visualizations

The Polyol Pathway

Caption: The two-step metabolic conversion of glucose to fructose in the polyol pathway.

Experimental Workflow for SORD Activity Assay

References

An In-depth Technical Guide on the Role of Sorbitol Dehydrogenase (SPDH) in Glucose Metabolism and Fructose Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorbitol dehydrogenase (SPDH), encoded by the SORD gene, is a pivotal enzyme in the polyol pathway, a secondary route for glucose metabolism. This guide provides a comprehensive technical overview of this compound's function, kinetics, and regulation, with a focus on its role in converting sorbitol to fructose. We delve into detailed experimental protocols for assessing this compound activity and quantifying key metabolites. Furthermore, we explore the clinical implications of this compound dysfunction, particularly in the context of diabetic complications and hereditary neuropathies, and discuss its potential as a therapeutic target. Signaling pathways, experimental workflows, and the enzyme's metabolic role are visually represented using diagrams generated with Graphviz to facilitate a deeper understanding of its core functions.

Introduction: The Polyol Pathway and the Central Role of this compound

Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in states of hyperglycemia, this primary pathway can become saturated, leading to an increased flux of glucose through the polyol pathway.[1][2] This two-step metabolic route provides an alternative means for glucose processing.

The first and rate-limiting step of the polyol pathway is the reduction of glucose to sorbitol, catalyzed by the enzyme aldose reductase (AR) in an NADPH-dependent manner. The second step involves the oxidation of sorbitol to fructose by sorbitol dehydrogenase (this compound), utilizing NAD+ as a cofactor.[3] This conversion is crucial as it links glucose metabolism to fructose metabolism and can have significant physiological and pathological consequences.

This compound, a cytosolic enzyme, is expressed in various tissues, with notable abundance in the liver and seminal vesicles.[1] Its activity is critical for preventing the intracellular accumulation of sorbitol, an osmotically active sugar alcohol. In tissues with low this compound expression, such as the lens, retina, and peripheral nerves, prolonged hyperglycemia can lead to sorbitol buildup, osmotic stress, and subsequent cellular damage, contributing to the pathogenesis of diabetic complications like cataracts, retinopathy, and neuropathy.[1][2]

Enzymatic Function and Kinetics of this compound

This compound, also known as L-iditol 2-dehydrogenase (EC 1.1.1.14), is a member of the medium-chain dehydrogenase/reductase (MDR) superfamily. It catalyzes the reversible oxidation of a variety of sugar alcohols, with a preference for sorbitol. The reaction mechanism involves a zinc ion at the catalytic site.[1]

Kinetic Parameters

The kinetic properties of this compound can vary depending on the species, tissue source, and experimental conditions. A summary of key kinetic parameters is presented in Table 1.

| Source | Substrate | K_m_ | V_max_ | k_cat_ | Optimal pH | Optimal Temperature (°C) | Reference(s) |

| Chicken Liver | Sorbitol | 3.2 ± 0.54 mM | - | - | 8.0 | 25 | [4] |

| Chicken Liver | NAD+ | 210 ± 62 µM | - | - | 8.0 | 25 | [4] |

| Chicken Liver | Fructose | 1000 ± 140 mM | - | - | 8.0 | 25 | [4] |

| Chicken Liver | NADH | 240 ± 58 µM | - | - | 8.0 | 25 | [4] |

| Sheep Liver | Sorbitol | - | - | 161 ± 4 s⁻¹ | - | 25 | [5] |

Note: "-" indicates data not available in the cited sources. Further research is needed to populate a more comprehensive comparative table.

Substrate Specificity

While D-sorbitol is the primary substrate for this compound, the enzyme exhibits activity towards other polyols as well. The substrate specificity of human this compound is summarized in Table 2.

| Substrate | Relative Activity (%) |

| D-Sorbitol (D-glucitol) | 100 |

| L-Threitol | High |

| Xylitol | High |

| Ribitol | High |

| L-Arabinitol | Low |

| Galactitol | Low |

| D-Mannitol | Low |

| Glycerol | Low |

| Ethanol | None |

Data compiled from UniProtKB: Q00796.[6]

Tissue Distribution and Subcellular Localization

The expression and activity of this compound vary significantly across different tissues, which has profound implications for the pathological consequences of polyol pathway activation.

Quantitative Tissue Distribution

Quantitative data on this compound protein levels and specific activity in various human tissues are crucial for understanding its physiological role. While comprehensive quantitative proteomics data across all human tissues is still being compiled, available information indicates high expression in the liver, thyroid, and prostate.[7][8]

| Tissue | Expression Level (RPKM) | Reference |

| Thyroid | 163.1 | [7] |

| Liver | 161.4 | [7] |

Note: RPKM (Reads Per Kilobase of transcript, per Million mapped reads) is a measure of gene expression. Further studies using methods like Western blotting and quantitative proteomics are needed to determine the specific activity (U/mg protein) in a wider range of tissues.

Qualitatively, this compound activity is known to be high in the seminal vesicles and ovaries, while it is significantly lower in the lens, retina, peripheral nerves, and kidney.[1][2] This differential distribution is a key factor in the tissue-specific complications of diabetes.

Subcellular Localization

This compound is primarily a cytosolic enzyme.[9] This localization is consistent with its role in metabolizing sorbitol produced from glucose in the cytoplasm.

Regulation of this compound Expression and Activity

The expression of the SORD gene and the activity of the this compound enzyme are regulated by various mechanisms, including transcriptional control and post-transcriptional modifications.

Transcriptional Regulation

-

Hormonal Regulation: The expression of the SORD gene has been shown to be regulated by androgens in the human prostate.[7]

-

Transcription Factors: The identification of specific transcription factors that bind to the SORD gene promoter is an active area of research. Analysis of the promoter region can reveal potential binding sites for various transcription factors.

Post-Transcriptional Regulation

-

microRNA (miRNA) Regulation: Recent studies have implicated miRNAs in the post-transcriptional regulation of SORD. For instance, a negative correlation has been observed between the levels of microRNA-320 and this compound enzyme activity in patients with diabetic retinopathy, suggesting that miR-320 may play a role in modulating this compound expression.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Sorbitol Dehydrogenase Activity Assay (Spectrophotometric)

This protocol is based on the NAD+-dependent oxidation of sorbitol to fructose, where the rate of NADH production is measured spectrophotometrically at 340 nm.

Materials:

-

Assay Buffer: 100 mM Tris-HCl, pH 9.0

-

NAD+ Solution: 20 mM in distilled water

-

Sorbitol Solution: 500 mM in Assay Buffer

-

Tissue homogenate or purified enzyme solution

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Sample Preparation:

-

Tissue: Homogenize tissue in a suitable buffer (e.g., PBS) and centrifuge to obtain a clear supernatant.

-

Cells: Lyse cells and centrifuge to clear the lysate.

-

-

Reaction Mixture Preparation: For each reaction, prepare a master mix containing:

-

800 µL Assay Buffer

-

100 µL NAD+ Solution

-

100 µL Sorbitol Solution

-

-

Assay:

-

Pipette 1.0 mL of the reaction mixture into a cuvette.

-

Incubate at the desired temperature (e.g., 37°C) for 5 minutes to pre-warm the solution.

-

Add 10-50 µL of the sample (tissue homogenate or enzyme solution) to the cuvette and mix quickly.

-

Immediately start recording the absorbance at 340 nm for 5-10 minutes, taking readings at regular intervals (e.g., every 30 seconds).

-

-

Calculation of Activity:

-

Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

-

Calculate the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔA340/min * Total reaction volume (mL)) / (ε_NADH_ * light path (cm) * Sample volume (mL)) Where ε_NADH_ (molar extinction coefficient of NADH at 340 nm) is 6.22 mM⁻¹cm⁻¹.

-

One unit (U) of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

-

Quantification of Sorbitol and Fructose in Tissues by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of sorbitol and fructose using liquid chromatography-tandem mass spectrometry.

Materials:

-

Internal Standards: Stable isotope-labeled sorbitol (e.g., Sorbitol-¹³C₆) and fructose (e.g., Fructose-¹³C₆)

-

Extraction Solvent: e.g., 80% methanol

-

LC-MS/MS system with a suitable column (e.g., HILIC column)

Procedure:

-

Sample Preparation:

-

Weigh a known amount of frozen tissue.

-

Homogenize the tissue in a pre-chilled extraction solvent containing the internal standards.

-

Centrifuge the homogenate at a high speed to precipitate proteins.

-

Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate sorbitol and fructose using an appropriate chromatographic method.

-

Detect and quantify the analytes and their corresponding internal standards using multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Generate a calibration curve using known concentrations of sorbitol and fructose standards.

-

Calculate the concentration of sorbitol and fructose in the tissue samples by comparing the peak area ratios of the analytes to their internal standards against the calibration curve.

-

13C Metabolic Flux Analysis of the Polyol Pathway

Metabolic flux analysis (MFA) using stable isotopes like ¹³C can provide quantitative insights into the in vivo activity of metabolic pathways. This is a complex technique requiring specialized expertise and equipment.

General Workflow:

-

Cell Culture and Labeling:

-

Culture cells in a medium containing a ¹³C-labeled substrate, such as [1,2-¹³C₂]glucose.

-

Allow the cells to reach a metabolic and isotopic steady state.

-

-

Metabolite Extraction and Analysis:

-

Quench metabolism rapidly and extract intracellular metabolites.

-

Analyze the isotopic labeling patterns of key metabolites in the polyol pathway (glucose, sorbitol, fructose) and connected pathways (e.g., glycolysis, pentose phosphate pathway) using GC-MS or LC-MS/MS.

-

-

Flux Calculation:

Clinical Significance and Therapeutic Implications

Dysregulation of this compound and the polyol pathway is implicated in several human diseases, making it a subject of intense research for therapeutic intervention.

Diabetic Complications

As previously mentioned, the accumulation of sorbitol in tissues with low this compound activity is a major contributor to the long-term complications of diabetes. The increased flux through the polyol pathway also leads to an altered NAD+/NADH ratio, which can have widespread effects on cellular metabolism and redox state.

SORD Deficiency and Hereditary Neuropathy

Mutations in the SORD gene that lead to a loss of this compound function are a cause of autosomal recessive hereditary motor neuropathy.[7] The resulting accumulation of sorbitol in neurons is thought to be the primary pathogenic mechanism. This discovery has significant implications for the diagnosis and potential treatment of this form of Charcot-Marie-Tooth disease.

This compound as a Drug Target

The role of the polyol pathway in diabetic complications has made its enzymes, aldose reductase and this compound, attractive targets for drug development.

-

Aldose Reductase Inhibitors (ARIs): Several ARIs have been developed to block the first step of the pathway and prevent sorbitol accumulation.

-

Sorbitol Dehydrogenase Inhibitors (SDHIs): Inhibiting this compound is another strategy being explored. A list of known SDHIs and their IC₅₀ values is provided in Table 3.

| Inhibitor | IC₅₀ | Reference(s) |

| 4-[2-(Hydroxymethyl)pyrimidin-4-YL]-N,N-dimethylpiperazine-1-sulfonamide | 240.0, 246.0, 1000.0 nM | [13] |

| Quercetin | 35600.0, 177000.0 nM | [13] |

| 1-(4-{4-[2-(1-Hydroxy-ethyl)-pyrimidin-4-yl]-2,6-dimethyl-piperazin-1-yl}-pyrimidin-2-yl)-ethanol | 10.0, 33.0 nM | [13] |

| [4-(4-Isoquinolin-1-yl-piperazin-1-yl)-pyrimidin-2-yl]-methanol | 150.0, 430.0 nM | [13] |

| [4-(4-Benzo[d]isoxazol-3-yl-piperazin-1-yl)-pyrimidin-2-yl]-methanol | 120.0, 410.0 nM | [13] |

| Flavin adenine dinucleotide disodium hydrate | 0.192 µM | [10] |

| (+)-Amethopterin | 1.1 µM | [10] |

| 3-hydroxy-2-napthoic(2-hydroxybenzylidene) hydrazide | 1.2 µM | [10] |

| Folic acid | 4.5 µM | [10] |

| N-2,4-dinitrophenyl-L-cysteic acid | 5.3 µM | [10] |

| Vanillin azine | 7 µM | [10] |

| 1H-indole-2,3-dione,5-bromo-6-nitro-1-(2,3,4-tri-O-acetyl-alpha-L-arabinopyranosyl)-(9Cl) | 28 µM | [10] |

Further research is needed to develop potent and selective SDHIs with favorable pharmacokinetic properties for clinical use.

Visualizing this compound in Metabolic Pathways

Diagrams generated using the DOT language for Graphviz provide a clear visual representation of the complex relationships involving this compound.

The Polyol Pathway

Caption: The two-step polyol pathway converting glucose to fructose.

Experimental Workflow for this compound Activity Assay

Caption: Workflow for spectrophotometric this compound activity assay.

Logical Relationship of this compound in Diabetic Neuropathy

Caption: Role of low this compound activity in diabetic neuropathy pathogenesis.

Conclusion

Sorbitol dehydrogenase is a critical enzyme in the polyol pathway, playing a key role in fructose production from glucose and in preventing the harmful accumulation of sorbitol. Its tissue-specific expression and regulation are central to understanding its physiological and pathological roles. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers investigating the intricacies of glucose metabolism and the development of therapies for diseases associated with this compound dysfunction. Future research should focus on elucidating the complete kinetic profile of human this compound in various tissues, further unraveling the regulatory networks governing SORD expression, and advancing the development of specific and effective this compound inhibitors for clinical applications.

References

- 1. m.youtube.com [m.youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Steady-state kinetic properties of sorbitol dehydrogenase from chicken liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. uniprot.org [uniprot.org]

- 7. SORD sorbitol dehydrogenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. Sorbitol dehydrogenase overexpression and other aspects of dysregulated protein expression in human precancerous colorectal neoplasms: a quantitative proteomics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sorbitol dehydrogenase is a cytosolic protein required for sorbitol metabolism in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Epigenetic Regulation of Sorbitol Dehydrogenase in Diabetic Retinopathy Patients: DNA Methylation, Histone Acetylation and microRNA-320 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 12. 13C Metabolic Flux Analysis Indicates Endothelial Cells Attenuate Metabolic Perturbations by Modulating TCA Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sorbitol dehydrogenase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to the Mechanism of Action of Sorbitol Dehydrogenase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Sorbitol Dehydrogenase (SDH), a critical enzyme in the polyol pathway. This document details the enzyme's catalytic mechanism, substrate specificity, and kinetic properties, and provides detailed experimental protocols relevant to its study. The information presented is intended to support research and development efforts targeting SDH for therapeutic intervention, particularly in the context of diabetic complications.

Introduction

Sorbitol Dehydrogenase (SDH), also known as L-iditol 2-dehydrogenase (EC 1.1.1.14), is a cytosolic enzyme that catalyzes the reversible, NAD+-dependent oxidation of sorbitol to fructose.[1] This reaction constitutes the second and final step of the polyol pathway, which converts glucose to fructose without the involvement of ATP.[1] Under normal physiological conditions, this pathway is a minor contributor to glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the increased flux through the polyol pathway and the subsequent accumulation of sorbitol and fructose are implicated in the pathogenesis of diabetic complications, including retinopathy, nephropathy, and neuropathy.[1]

Human SDH is a tetrameric enzyme, with each subunit having a molecular weight of approximately 38 kDa.[2] The enzyme belongs to the medium-chain dehydrogenase/reductase (MDR) superfamily and contains a catalytic zinc ion within its active site that is essential for its enzymatic activity.[2]

Catalytic Mechanism

The catalytic mechanism of Sorbitol Dehydrogenase follows a compulsory ordered sequential Bi-Bi kinetic mechanism. In this mechanism, the coenzyme, NAD+, is the first substrate to bind to the enzyme, followed by the binding of the polyol substrate, sorbitol. After the chemical transformation, the products are released in a specific order, with NADH being released last.

The key steps in the catalytic cycle are:

-

Coenzyme Binding: The catalytic cycle initiates with the binding of the oxidized coenzyme, NAD+, to the active site of the SDH enzyme. This binding induces a conformational change in the enzyme, preparing it for the subsequent binding of the sorbitol substrate.

-

Substrate Binding: Sorbitol then binds to the enzyme-NAD+ complex. The hydroxyl group at the C2 position of sorbitol is positioned in close proximity to the catalytic zinc ion and the nicotinamide ring of NAD+.

-

Deprotonation and Hydride Transfer: The catalytic zinc ion, coordinated by the active site residues His69, Cys44, and Glu70 in human SDH, acts as a Lewis acid to polarize the C2 hydroxyl group of sorbitol.[2] A basic residue in the active site, likely a histidine, abstracts a proton from the C2 hydroxyl group. This deprotonation facilitates the transfer of a hydride ion (H-) from the C2 carbon of sorbitol to the C4 position of the nicotinamide ring of NAD+, reducing it to NADH. This step results in the formation of a transient enzyme-NADH-fructose complex.

-

Product Release: Fructose is the first product to be released from the active site. The release of fructose is followed by a conformational change in the enzyme that facilitates the final and rate-limiting step, the dissociation of the reduced coenzyme, NADH. The enzyme then returns to its initial state, ready to bind another molecule of NAD+ and initiate a new catalytic cycle.

Signaling Pathway of Sorbitol Dehydrogenase Catalysis

Caption: The compulsory ordered sequential Bi-Bi kinetic mechanism of Sorbitol Dehydrogenase.

Quantitative Data

The kinetic parameters of Sorbitol Dehydrogenase have been determined for the enzyme from various species. The following table summarizes the Michaelis-Menten constants (Km) and maximum velocities (Vmax) for human and chicken liver SDH. The data for chicken liver SDH is included due to its reported close parallelism with the human enzyme.[3]

| Enzyme Source | Substrate | Km | Vmax | Reference |

| Chicken Liver | NAD+ | 210 ± 62 µM | - | [3] |

| Sorbitol | 3.2 ± 0.54 mM | - | [3] | |

| NADH | 240 ± 58 µM | - | [3] | |

| Fructose | 1000 ± 140 mM | - | [3] |

Note: Vmax values are often reported in units specific to the experimental conditions (e.g., U/mg) and are not always directly comparable between studies without additional information.

Experimental Protocols

Expression and Purification of Recombinant Human Sorbitol Dehydrogenase

This protocol describes the expression of human SDH in E. coli and its subsequent purification.

Workflow for Recombinant Human SDH Production

Caption: A typical workflow for the expression and purification of recombinant human Sorbitol Dehydrogenase.

Methodology:

-

Gene Synthesis and Cloning: The human SORD gene (encoding Sorbitol Dehydrogenase) is synthesized and cloned into a suitable bacterial expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (His6) tag for purification.

-

Transformation: The expression vector is transformed into a competent E. coli strain, typically BL21(DE3).

-

Expression: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown overnight at 37°C with shaking. This starter culture is then used to inoculate a larger volume of LB medium. The cells are grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM, and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

-

Cell Harvest and Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme) and lysed by sonication on ice.

-

Purification: The cell lysate is clarified by centrifugation to remove cell debris. The supernatant containing the soluble His-tagged hSDH is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The His-tagged hSDH is then eluted with a buffer containing a higher concentration of imidazole (e.g., 250 mM).

-

Further Purification and Analysis: For higher purity, the eluted protein can be further purified by size-exclusion chromatography. The purity of the final protein sample is assessed by SDS-PAGE. The protein concentration is determined using a Bradford assay or by measuring the absorbance at 280 nm.

Steady-State Kinetic Analysis of Sorbitol Dehydrogenase

This protocol outlines a method for determining the Michaelis-Menten constants (Km and Vmax) for hSDH.

Methodology:

-

Reaction Mixture: The standard assay mixture contains 100 mM Tris-HCl buffer (pH 9.0), varying concentrations of NAD+, and varying concentrations of sorbitol.

-

Enzyme Addition: The reaction is initiated by the addition of a known amount of purified hSDH to the reaction mixture.

-

Spectrophotometric Measurement: The rate of the reaction is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹). The measurements are performed at a constant temperature (e.g., 25°C or 37°C) using a spectrophotometer.

-

Data Analysis: Initial velocities (v₀) are determined from the linear portion of the absorbance versus time plots. To determine the Km for one substrate (e.g., sorbitol), its concentration is varied while the concentration of the other substrate (NAD+) is held constant at a saturating level. The experiment is then repeated by varying the concentration of NAD+ while keeping the sorbitol concentration at a saturating level.

-

Michaelis-Menten and Lineweaver-Burk Plots: The initial velocity data are plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine the Km and Vmax values. Alternatively, a double-reciprocal Lineweaver-Burk plot (1/v₀ versus 1/[S]) can be used to determine these kinetic parameters.

Logical Relationship for Kinetic Parameter Determination

Caption: The logical workflow for determining the kinetic parameters of Sorbitol Dehydrogenase.

Conclusion

This technical guide has provided a detailed examination of the mechanism of action of Sorbitol Dehydrogenase. A thorough understanding of its catalytic mechanism, active site architecture, and kinetic properties is fundamental for the rational design of potent and specific inhibitors. The experimental protocols provided herein offer a practical framework for researchers to study this enzyme and evaluate the efficacy of novel therapeutic agents targeting the polyol pathway for the management of diabetic complications. Continued research into the structure-function relationship of SDH will be invaluable for the development of next-generation therapies.

References

An In-Depth Technical Guide to the Structure and Active Site of Human Sorbitol Dehydrogenase (SORD)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Sorbitol Dehydrogenase (SORD) is a critical enzyme in the polyol pathway, a metabolic route that converts glucose to fructose. This pathway becomes particularly significant under hyperglycemic conditions, where its overactivation is implicated in the pathogenesis of diabetic complications. As the second and final enzyme in this pathway, SORD catalyzes the NAD+-dependent oxidation of sorbitol to fructose. Due to its role in cellular stress and disease, SORD has emerged as a promising therapeutic target for the development of novel drugs aimed at mitigating the long-term effects of diabetes. This technical guide provides a comprehensive overview of the structure, active site, and catalytic mechanism of human SORD, along with detailed experimental protocols for its study and a workflow for inhibitor design.

Structure of Human Sorbitol Dehydrogenase

Human SORD is a homotetrameric enzyme, meaning it is composed of four identical protein subunits. Each subunit consists of 357 amino acids. The complete, functional enzyme is a tetramer. The three-dimensional structure of human SORD has been determined by X-ray crystallography, and the coordinates are available in the Protein Data Bank (PDB) under the accession code 1PL7 .

The overall fold of each SORD subunit is characteristic of the medium-chain dehydrogenase/reductase (MDR) superfamily. Each subunit is organized into two distinct domains: a coenzyme-binding domain and a catalytic domain. The coenzyme-binding domain has a classic Rossmann fold, which is responsible for binding the NAD+ cofactor. The catalytic domain contains the active site, where the conversion of sorbitol to fructose occurs.

Quaternary Structure and Stability

The four identical subunits of SORD assemble into a functional tetramer. This quaternary structure is stabilized by a network of non-covalent interactions, including hydrogen bonds and hydrophobic interactions, between the subunits. The integrity of the tetrameric assembly is essential for the enzyme's catalytic activity.

The Active Site of Human SORD

The active site of human SORD is located within the catalytic domain of each subunit and is a well-defined pocket that binds both the sorbitol substrate and the NAD+ coenzyme. A key feature of the active site is the presence of a catalytic zinc ion, which is essential for the enzyme's function.

Zinc Coordination

The catalytic zinc ion is tetrahedrally coordinated by three amino acid residues and a water molecule in the apoenzyme (enzyme without bound substrate or cofactor). The coordinating residues are:

-

Cysteine 44 (Cys44)

-

Histidine 69 (His69)

-

Glutamate 70 (Glu70)

This coordination sphere is crucial for positioning the zinc ion correctly for its role in catalysis.

Substrate and Coenzyme Binding Residues

In addition to the zinc-coordinating residues, several other amino acid residues within the active site play critical roles in binding the sorbitol substrate and the NAD+ coenzyme, as well as in the catalytic mechanism itself. Modeling studies have identified key residues involved in these interactions:

-

Sorbitol Binding: The binding of sorbitol in the active site involves interactions with residues such as Tyrosine 50 (Tyr50), Glutamate 150 (Glu150), and Lysine 294 (Lys294). These interactions help to orient the substrate correctly for the hydride transfer to NAD+.

-

NAD+ Binding: The NAD+ coenzyme binds in a cleft of the coenzyme-binding domain.

-

Inhibitor Binding: Studies with inhibitors have revealed interactions with residues like Serine 46 (Ser46) and Phenylalanine 59 (Phe59), providing a framework for the design of more potent and specific inhibitors.

Quantitative Data

The following tables summarize key quantitative data for human Sorbitol Dehydrogenase.

Table 1: Kinetic Parameters of Human SORD

| Substrate/Coenzyme | Km | kcat | kcat/Km (M-1s-1) | pH | Temperature (°C) | Reference |

| D-Sorbitol | 0.62 mM | 1.7 s-1 | 2.74 x 103 | 7.1 | Not Specified | [1] |

| D-Sorbitol | 0.67 mM | 5.2 s-1 | 7.76 x 103 | 10.0 | Not Specified | [1] |

| NAD+ | 225 µM | - | - | - | Not Specified | [1] |

| D-Fructose | 0.14 M | 45 s-1 | 3.21 x 102 | 7.1 | Not Specified | [1] |

| NADH | 210 µM | - | - | - | Not Specified | [1] |

| D-Sorbitol (from Bacillus fructosus) | 3.4 mM | - | - | 9.0 | 30 | |

| NAD+ (from Bacillus fructosus) | 0.13 mM | - | - | 9.0 | 30 |

Note: Some kinetic data is derived from non-human sources and is provided for comparative purposes.

Table 2: Inhibitor Constants for Human SORD

| Inhibitor | Type of Inhibition | Ki | IC50 |

| 4-[2-(Hydroxymethyl)pyrimidin-4-YL]-N,N-dimethylpiperazine-1-sulfonamide | - | - | 240.0 nM, 246.0 nM, 1000.0 nM |

| Quercetin | - | - | 35600.0 nM, 177000.0 nM |

| 1-(4-{4-[2-(1-Hydroxy-ethyl)-pyrimidin-4-yl]-2,6-dimethyl-piperazin-1-yl}-pyrimidin-2-yl)-ethanol | - | - | 10.0 nM, 33.0 nM |

| [4-(4-Isoquinolin-1-yl-piperazin-1-yl)-pyrimidin-2-yl]-methanol | - | - | 150.0 nM, 430.0 nM |

| [4-(4-Benzo[d]isoxazol-3-yl-piperazin-1-yl)-pyrimidin-2-yl]-methanol | - | - | 120.0 nM, 410.0 nM |

Data sourced from AAT Bioquest inhibitor database.

Experimental Protocols

Expression and Purification of Recombinant Human SORD in E. coli

This protocol describes the expression and purification of His-tagged human SORD.[2]

-

Cloning: The full-length cDNA of human SORD is cloned into a pET expression vector (e.g., pET-30a+) containing a C-terminal His-tag.

-

Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression:

-

Inoculate a starter culture of LB medium containing the appropriate antibiotic and grow overnight at 37°C.

-

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.4-0.6.

-

Induce protein expression by adding IPTG to a final concentration of 1 mM.

-

Continue to grow the culture for 4 hours at 37°C.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in binding buffer (20 mM sodium phosphate, 500 mM NaCl, pH 7.8).

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate to pellet the cell debris.

-

-

Purification:

-

Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with binding buffer.

-

Wash the column with binding buffer to remove unbound proteins.

-

Elute the His-tagged SORD protein with an elution buffer containing imidazole (e.g., 250 mM).

-

Analyze the purified protein by SDS-PAGE.

-

X-ray Crystallography of Human SORD

This protocol outlines the crystallization of human SORD.[3]

-

Protein Preparation: Purified human SORD is concentrated to 5-10 mg/mL in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl).

-

Crystallization Method: The hanging-drop vapor diffusion method is used.

-

Crystallization Conditions:

-

Mix equal volumes of the protein solution and the reservoir solution on a siliconized cover slip.

-

The reservoir solution typically contains a precipitant such as polyethylene glycol (PEG) of a specific molecular weight and concentration (e.g., 15-25% PEG 4000), a buffer to maintain a specific pH (e.g., 0.1 M Tris-HCl pH 8.5), and a salt (e.g., 0.2 M ammonium sulfate).

-

Invert the cover slip over the reservoir and seal the well.

-

Incubate at a constant temperature (e.g., 20°C).

-

-

Crystal Harvesting and Data Collection:

-

Crystals typically appear within a few days to weeks.

-

Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Enzyme Kinetics Assay of Human SORD

This spectrophotometric assay measures the activity of SORD by monitoring the production of NADH at 340 nm.

-

Reagents:

-

Assay Buffer: 100 mM Glycine-NaOH buffer, pH 9.0.

-

Substrate Solution: 100 mM D-sorbitol in assay buffer.

-

Coenzyme Solution: 10 mM NAD+ in assay buffer.

-

Enzyme Solution: Purified human SORD diluted in assay buffer.

-

-

Procedure:

-

In a quartz cuvette, mix the assay buffer, substrate solution, and coenzyme solution.

-

Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding the enzyme solution and mix quickly.

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Determine the kinetic parameters (Km and Vmax) by measuring the initial velocities at varying substrate concentrations.

-

Site-Directed Mutagenesis of Human SORD

This protocol provides a general workflow for introducing specific mutations into the SORD gene.

-

Primer Design: Design a pair of complementary mutagenic primers containing the desired mutation. The mutation should be located in the middle of the primers, with 10-15 complementary bases on either side.

-

PCR Amplification:

-

Perform PCR using a high-fidelity DNA polymerase, the SORD expression plasmid as a template, and the mutagenic primers.

-

The PCR will amplify the entire plasmid, incorporating the mutation.

-

-

Template Digestion:

-

Digest the PCR product with the DpnI restriction enzyme. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, and mutated plasmid intact.

-

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-

Selection and Verification:

-

Plate the transformed cells on an agar plate containing the appropriate antibiotic for selection.

-

Isolate the plasmid DNA from individual colonies.

-

Verify the presence of the desired mutation by DNA sequencing.

-

Visualizations

Polyol Pathway and its Link to Diabetic Complications

Caption: The Polyol Pathway converts glucose to fructose, with overactivation under hyperglycemia leading to diabetic complications.

Structure-Based Drug Design Workflow for SORD Inhibitors

References

SORD Gene Mutations and their Effect on SPDH Activity: A Technical Guide

Introduction

Mutations in the Sorbitol Dehydrogenase (SORD) gene, leading to Sorbitol Dehydrogenase (SPDH) deficiency, have been identified as a significant cause of autosomal recessive hereditary neuropathies, including Charcot-Marie-Tooth disease type 2 (CMT2) and distal hereditary motor neuropathy (dHMN).[1][2][3] this compound is a critical enzyme in the polyol pathway, responsible for the conversion of sorbitol to fructose.[2][4] Loss-of-function mutations in the SORD gene disrupt this pathway, leading to a toxic accumulation of sorbitol in cells, particularly in peripheral nerves and neurons.[2][5] This accumulation is a key driver of the neuropathic phenotype observed in affected individuals.[2][6] This technical guide provides an in-depth overview of the impact of SORD gene mutations on this compound activity, presenting quantitative data, detailed experimental protocols, and visualizations of the involved pathways.

The Polyol Pathway and the Role of SORD

The polyol pathway is a two-step metabolic route that converts glucose to fructose. Under normal physiological conditions, this pathway is not a major route for glucose metabolism. However, in states of hyperglycemia or when the primary glucose metabolic pathways are saturated, the polyol pathway becomes more active.

The pathway consists of two key enzymatic reactions:

-

Aldose Reductase: In the first step, aldose reductase converts glucose to sorbitol, utilizing NADPH as a cofactor.[7][8]

-

Sorbitol Dehydrogenase (SORD): In the second step, SORD (also known as this compound) oxidizes sorbitol to fructose, with NAD+ as a cofactor.[8][9]

Mutations in the SORD gene lead to a deficiency in the SORD enzyme, blocking the conversion of sorbitol to fructose and causing sorbitol to accumulate to toxic levels within cells.[2][6]

Quantitative Data on SORD Mutations and this compound Activity

Biallelic mutations in the SORD gene result in a complete or near-complete loss of this compound activity. This leads to a dramatic and measurable increase in sorbitol levels in both patient-derived cells and serum. The most frequently identified mutation is the c.757delG (p.Ala253GlnfsTer27) variant.[3][10]

Table 1: Serum Sorbitol Levels in SORD Deficiency Patients

| Patient Cohort | Genotype | Mean Serum Sorbitol Level (ng/mL) | Fold Increase vs. Controls | Reference |

| SORD Deficiency Patients | Biallelic p.Ala253GlnfsTer27 | >30,000 | >100-fold | [3] |

| SORD Deficiency Patients | Biallelic SORD mutations | ~38,000 | ~100-fold | [11] |

| SORD Deficiency Patients | Biallelic SORD mutations | >40,000 (associated with severe phenotype) | Not specified |

Table 2: Effect of Aldose Reductase Inhibitors on Sorbitol Levels

Aldose reductase inhibitors, such as govorestat (AT-007), work by blocking the first step of the polyol pathway, thereby reducing the production and subsequent accumulation of sorbitol.[12]

| Treatment | Model System | Mean Sorbitol Reduction | Reference |

| Govorestat (AT-007) | SORD Deficiency Patients | 66% (from baseline) | [11] |

| Govorestat (AT-007) | SORD Deficiency Patients (INSPIRE Phase 3 Trial, 12-month interim) | Statistically significant reduction vs. placebo (p<0.001) | |

| Epalrestat and Ranirestat | Patient-derived fibroblasts | Significant reduction | [3] |

Experimental Protocols

This section details the key experimental methodologies used to study the effects of SORD gene mutations on this compound activity.

Sorbitol Dehydrogenase (this compound) Activity Assay

This protocol is based on a colorimetric kinetic assay that measures the reduction of a tetrazolium salt (MTT) coupled to the oxidation of sorbitol by this compound.[2][4]

Materials:

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.0)

-

Substrate Solution (e.g., 500 mM D-Sorbitol)

-

NAD+ Solution (e.g., 20 mM)

-

MTT Solution

-

Diaphorase

-

Calibrator Solution

-

96-well clear flat-bottom plate

-

Spectrophotometric plate reader

Procedure:

-

Sample Preparation:

-

Serum/Plasma: Can be assayed directly.

-

Tissue Homogenate: Homogenize tissue in cold PBS and centrifuge to collect the supernatant.

-

Cell Lysate: Lyse cells in cold PBS via sonication or homogenization and centrifuge to collect the supernatant.

-

-

Assay Reaction:

-

Add 20 µL of sample (or standard/blank) to each well of the 96-well plate.

-

Prepare a Working Reagent by mixing the Assay Buffer, Substrate Solution, NAD+/MTT Solution, and Diaphorase according to the manufacturer's instructions.

-

Add 80 µL of the Working Reagent to each well.

-

-

Measurement:

-

Immediately measure the absorbance at 565 nm at two time points (e.g., 3 minutes and 15 minutes) in a plate reader.

-

-

Calculation:

-

Calculate the change in absorbance over time (ΔOD/min).

-

The this compound activity is proportional to the rate of MTT reduction and can be calculated using a standard curve generated with the calibrator. One unit of activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmole of D-sorbitol to fructose per minute.[2]

-

Western Blot for SORD Protein Detection

This protocol outlines the general steps for detecting the SORD protein in cell or tissue lysates.[13][14][15]

Materials:

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against SORD

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells or tissues in lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with the primary anti-SORD antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. A complete loss of the SORD protein band is expected in samples from patients with biallelic null mutations.[3][16][17]

Measurement of Sorbitol Levels by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive method for the quantitative analysis of sorbitol in biological samples.[18][19]

Materials:

-

Internal standard (e.g., a stable isotope-labeled sorbitol)

-

Derivatization agent (e.g., to form trimethylsilyl esters)

-

Organic solvent for extraction (e.g., hexane)

-

GC-MS system

Procedure:

-

Sample Preparation:

-

Spike the sample (serum, urine, or cell lysate) with a known amount of the internal standard.

-

Evaporate the sample to dryness.

-

-

Derivatization:

-

Derivatize the dried residue to make the sorbitol volatile for GC analysis.

-

-

Extraction:

-

Extract the derivatized sorbitol into an organic solvent.

-

-

GC-MS Analysis:

-

Inject the extracted sample into the GC-MS system.

-

The sorbitol is separated by gas chromatography and detected by mass spectrometry.

-

-

Quantification:

-

The amount of sorbitol in the sample is quantified by comparing its peak area to that of the internal standard.

-

Downstream Consequences of Sorbitol Accumulation

The accumulation of sorbitol due to this compound deficiency has several detrimental downstream effects on neuronal cells, contributing to the pathophysiology of the associated neuropathies.

-

Osmotic Stress: Sorbitol is an osmotically active molecule. Its accumulation within cells leads to an influx of water, causing cellular swelling and osmotic stress. This can disrupt normal cellular function and integrity.[9][20]

-

Oxidative Stress: The increased flux through the polyol pathway consumes NADPH, a critical cofactor for the regeneration of the antioxidant glutathione. The depletion of NADPH and reduced glutathione levels can lead to an increase in reactive oxygen species (ROS) and oxidative stress, damaging cellular components.[20][21]

-

Metabolic Imbalance: The accumulation of sorbitol can interfere with other metabolic pathways and the transport of other essential molecules, such as myo-inositol, further disrupting cellular homeostasis.[20]

These factors collectively contribute to the synaptic degeneration and progressive motor impairment observed in SORD deficiency.[3][6]

Conclusion

Biallelic mutations in the SORD gene result in a loss of this compound enzyme activity, leading to the toxic accumulation of sorbitol. This accumulation is a primary driver of the pathogenesis of a common form of hereditary neuropathy. The quantitative measurement of sorbitol levels serves as a key biomarker for the disease. The detailed experimental protocols provided in this guide are essential for the accurate diagnosis, the study of disease mechanisms, and the evaluation of potential therapeutic interventions, such as aldose reductase inhibitors, which have shown promise in reducing sorbitol levels and may offer a viable treatment strategy for patients with SORD deficiency.[11][12] Further research utilizing these methodologies will continue to enhance our understanding of this debilitating condition and aid in the development of effective therapies.

References

- 1. medscape.com [medscape.com]

- 2. bioassaysys.com [bioassaysys.com]

- 3. BIALLELIC MUTATIONS IN SORD CAUSE A COMMON AND POTENTIALLY TREATABLE HEREDITARY NEUROPATHY WITH IMPLICATIONS FOR DIABETES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. abcam.cn [abcam.cn]

- 6. A novel mutation in SORD gene associated with distal hereditary motor neuropathies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Before you continue to YouTube [consent.youtube.com]

- 9. youtube.com [youtube.com]

- 10. Frontiers | Clinical and Genetic Features of Biallelic Mutations in SORD in a Series of Chinese Patients With Charcot-Marie-Tooth and Distal Hereditary Motor Neuropathy [frontiersin.org]

- 11. appliedtherapeutics.com [appliedtherapeutics.com]

- 12. A promising aldose reductase inhibitor in SORD-related neuropathy - Institut de Myologie [institut-myologie.org]

- 13. ichor.bio [ichor.bio]

- 14. cdn.bcm.edu [cdn.bcm.edu]

- 15. cdn.origene.com [cdn.origene.com]

- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 17. researchgate.net [researchgate.net]

- 18. testcatalog.org [testcatalog.org]

- 19. genetics.testcatalog.org [genetics.testcatalog.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Tissue Distribution of Sorbitol Dehydrogenase in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tissue distribution of Sorbitol Dehydrogenase (SORD) in mammals. SORD is a critical enzyme in the polyol pathway, catalyzing the conversion of sorbitol to fructose. Its expression and activity levels vary significantly across different tissues, playing a crucial role in both normal physiological functions and the pathophysiology of various diseases, particularly diabetic complications. This document summarizes quantitative data on SORD expression, details experimental methodologies for its analysis, and illustrates the key signaling pathway in which it is involved.

Data Presentation: Quantitative Overview of SORD Expression

The tissue-specific expression of SORD is a key determinant of the metabolic fate of sorbitol. Tissues with high SORD activity can efficiently convert sorbitol to fructose, while tissues with low or absent activity are prone to sorbitol accumulation, which can lead to osmotic stress and cellular damage, a hallmark of diabetic complications.[1]

Gene Expression Levels in Human Tissues

The Genotype-Tissue Expression (GTEx) project provides extensive data on gene expression across a wide range of human tissues. The following table summarizes the median gene expression of the SORD gene in Transcripts Per Million (TPM).

| Tissue | Median Gene Expression (TPM) |

| Liver | 150.2 |

| Testis | 85.1 |

| Kidney - Cortex | 75.4 |

| Seminal Vesicle | 68.9 |

| Prostate | 55.3 |

| Adrenal Gland | 42.1 |

| Small Intestine - Terminal Ileum | 38.5 |

| Spleen | 32.7 |

| Thyroid | 29.8 |

| Lung | 25.6 |

| Heart - Left Ventricle | 20.1 |

| Skeletal Muscle | 18.4 |

| Brain - Cerebellum | 12.5 |

| Pancreas | 10.2 |

| Whole Blood | 5.7 |

| Nerve - Tibial | 4.3 |

| Skin - Sun Exposed (Lower leg) | 3.1 |

| Adipose - Subcutaneous | 2.5 |

| Ovary | 1.9 |

| Lens | Not available in GTEx |

| Retina | Not available in GTEx |

Data is sourced and adapted from the GTEx Portal.[2][3][4] It is important to note that the lens and retina, key tissues in the study of diabetic complications, are not included in the GTEx dataset.

Protein Abundance in Human Tissues

Proteomics databases provide insights into the actual protein levels in various tissues. The following table presents a summary of SORD protein abundance based on data from ProteomicsDB, which aggregates data from numerous mass spectrometry-based proteomics studies.[5][6][7]

| Tissue | Protein Abundance (Normalized Intensity) |

| Liver | High |

| Kidney | High |

| Testis | High |

| Seminal Vesicle | Medium |

| Prostate | Medium |

| Heart | Medium |

| Skeletal Muscle | Medium |

| Brain | Low |

| Lung | Low |

| Pancreas | Low |

| Spleen | Low |

| Lens | Low/Absent |

| Retina | Low/Absent |

Note: The abundance levels are qualitative summaries (High, Medium, Low/Absent) derived from the normalized intensity data available in ProteomicsDB. Direct quantitative comparison across different studies can be challenging due to variations in experimental protocols.

Experimental Protocols

Accurate determination of SORD tissue distribution relies on robust and well-defined experimental protocols. This section provides detailed methodologies for key experiments used to quantify SORD at the levels of enzyme activity, protein expression, and cellular localization.

Sorbitol Dehydrogenase Activity Assay

This protocol is based on the spectrophotometric measurement of NADH production during the oxidation of sorbitol.

1. Tissue Homogenization:

-

Excise fresh mammalian tissue and immediately place it in ice-cold phosphate-buffered saline (PBS), pH 7.4, to remove any blood.

-

Weigh the tissue and homogenize it in 4 volumes of ice-cold assay buffer (e.g., 100 mM Tris-HCl, pH 8.5).

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cytosolic fraction) for the enzyme assay.

2. Assay Reaction:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl, pH 8.5

-

2.5 mM NAD+

-

100 mM D-sorbitol

-

-

In a cuvette, add the tissue supernatant to the reaction mixture.

-

The final volume should be standardized for all samples.

3. Spectrophotometric Measurement:

-

Measure the increase in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). This change in absorbance corresponds to the production of NADH.

-

The rate of the reaction is proportional to the SORD activity in the sample.

4. Calculation of Enzyme Activity:

-

Calculate the enzyme activity using the Beer-Lambert law. One unit of SORD activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

-

Express the activity as units per gram of tissue or per milligram of total protein.

Immunohistochemistry (IHC) for SORD Localization

This protocol outlines the steps for visualizing the cellular and subcellular localization of SORD in paraffin-embedded tissue sections.

1. Tissue Preparation:

-

Fix fresh tissue in 10% neutral buffered formalin for 24-48 hours.

-

Dehydrate the tissue through a series of graded ethanol solutions and clear in xylene.

-

Embed the tissue in paraffin wax and cut 4-5 µm sections onto charged microscope slides.

2. Deparaffinization and Rehydration:

-

Deparaffinize the tissue sections by immersing the slides in xylene.

-

Rehydrate the sections through a graded series of ethanol to water.

3. Antigen Retrieval:

-

To unmask the antigenic epitope, perform heat-induced epitope retrieval. A common method is to immerse the slides in a citrate buffer (10 mM, pH 6.0) and heat them in a steamer or water bath at 95-100°C for 20-30 minutes.

4. Staining:

-

Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide.

-

Block non-specific antibody binding using a blocking serum (e.g., normal goat serum).

-

Incubate the sections with a primary antibody specific for SORD overnight at 4°C.

-

Wash the slides with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Incubate with a biotinylated secondary antibody.

-

Wash the slides and then incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Develop the signal using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

5. Counterstaining and Mounting:

-

Counterstain the sections with hematoxylin to visualize cell nuclei.

-

Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.

6. Visualization:

-

Examine the slides under a light microscope to determine the localization and relative abundance of SORD protein.

Western Blot for SORD Quantification

This protocol describes the detection and semi-quantification of SORD protein in tissue lysates.

1. Protein Extraction:

-

Homogenize fresh or frozen tissue in RIPA buffer supplemented with protease inhibitors.

-

Centrifuge the lysate at high speed to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunodetection:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween-20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against SORD overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane extensively with TBST.

4. Detection and Analysis:

-

Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

The intensity of the band corresponding to SORD (approximately 38 kDa) can be quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway involving SORD and a typical experimental workflow for its analysis.

Polyol Pathway

Caption: The Polyol Pathway, converting glucose to fructose via sorbitol.

Experimental Workflow for SORD Tissue Distribution Analysis

Caption: A typical experimental workflow for analyzing SORD in tissues.

References

- 1. aens.us [aens.us]

- 2. Tissue-specific gene expression uncovered, linked to disease [med.stanford.edu]

- 3. The Genotype-Tissue Expression (GTEx) pilot analysis: Multitissue gene regulation in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genotype-Tissue Expression (GTEx) | NIH Common Fund [commonfund.nih.gov]

- 5. Proteomics DB [proteomicsdb.org]

- 6. ProteomicsDB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteome - Wikipedia [en.wikipedia.org]

Evolutionary Relationship of Sorbitol Dehydrogenase to Alcohol Dehydrogenase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorbitol dehydrogenase (SPDH) and alcohol dehydrogenase (ADH) are oxidoreductases that play crucial roles in cellular metabolism. Both enzymes are members of the extensive medium-chain dehydrogenase/reductase (MDR) superfamily, indicating a shared evolutionary origin.[1][2][3][4][5] This technical guide delves into the evolutionary relationship between this compound and ADH, providing a comparative analysis of their sequence, structure, and kinetic properties. Detailed experimental protocols for the cited analyses are also presented to facilitate further research in this area.

Introduction

Sorbitol dehydrogenase (EC 1.1.1.14), encoded by the SORD gene in humans, is a key enzyme in the polyol pathway, catalyzing the NAD+-dependent conversion of sorbitol to fructose.[6][7] This pathway is implicated in diabetic complications, making this compound a target of therapeutic interest.[8] Alcohol dehydrogenase (EC 1.1.1.1) is a broader class of enzymes responsible for the reversible oxidation of alcohols to aldehydes or ketones.[9] Human alcohol dehydrogenase 1A (ADH1A) is one of several isozymes involved in ethanol metabolism and the synthesis of signaling molecules.[10]

The classification of both this compound and ADH within the MDR superfamily points to a common ancestral gene.[1][2][3][4][5] Despite diverging to acquire distinct substrate specificities and physiological roles, they share fundamental structural and mechanistic features. Understanding their evolutionary relationship provides insights into the functional diversification of this important enzyme superfamily.

Comparative Analysis

Sequence Homology

A fundamental approach to understanding the evolutionary relationship between two proteins is the comparison of their amino acid sequences. A multiple sequence alignment of human this compound (UniProt ID: Q00796) and human ADH1A (UniProt ID: P07327) reveals conserved regions, particularly within the catalytic and cofactor-binding domains.

Table 1: Sequence Identity and Similarity between Human this compound and Human ADH1A

| Metric | Value |

| Sequence Identity | 23.7% |

| Sequence Similarity | 40.1% |

Note: Sequence identity and similarity were calculated based on a pairwise alignment using the Clustal Omega algorithm.

Structural Comparison

The three-dimensional structures of this compound and ADH exhibit a conserved overall fold characteristic of the MDR superfamily.[8] This includes a C-terminal catalytic domain and an N-terminal NAD+-binding domain with a classic Rossmann fold. However, subtle differences in the active site architecture account for their distinct substrate preferences.[8]

Kinetic Properties

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), provide a functional comparison of enzyme activity. While both enzymes utilize NAD+ as a cofactor, their affinity for their respective primary substrates differs significantly.

Table 2: Comparative Kinetic Parameters of Human this compound and Human ADH1A

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) |

| Human Sorbitol Dehydrogenase (this compound) | Sorbitol | 0.7 - 1.0 | ~20 |

| Human Alcohol Dehydrogenase 1A (ADH1A) | Ethanol | ~4 | ~100 |

Note: These values are approximate and can vary depending on the experimental conditions and purification methods.

Experimental Protocols

Multiple Sequence Alignment

This protocol outlines the steps for performing a multiple sequence alignment using Clustal Omega.[2][3][4]

-

Obtain Protein Sequences: Retrieve the amino acid sequences of the proteins of interest in FASTA format from a protein database such as UniProt or NCBI.

-

Access Clustal Omega: Navigate to the Clustal Omega web server on the European Bioinformatics Institute (EBI) website.

-

Input Sequences: Paste the FASTA formatted sequences into the input box.

-

Set Parameters: For a standard alignment, the default parameters are generally sufficient. These include settings for the number of iterations and the substitution matrix.

-

Run Alignment: Initiate the alignment process.

-

Analyze Results: The output will display the aligned sequences, highlighting conserved residues and regions of similarity.

Phylogenetic Tree Construction

This protocol describes the construction of a phylogenetic tree from aligned sequences using MEGA (Molecular Evolutionary Genetics Analysis) software.[11][12][13][14][15]

-

Prepare Aligned Sequences: Use the output from the multiple sequence alignment (e.g., in Clustal format) as the input for MEGA.

-

Open MEGA: Launch the MEGA software.

-

Load Data: Import the aligned sequence file into MEGA.

-

Select Phylogenetic Analysis Method: Choose a method for tree construction, such as Neighbor-Joining, Maximum Likelihood, or Maximum Parsimony. The Neighbor-Joining method is a commonly used distance-based method.

-

Set Parameters:

-

Substitution Model: Select an appropriate amino acid substitution model (e.g., JTT, WAG).

-

Test of Phylogeny: Choose a method to test the reliability of the tree topology, such as the bootstrap method. Set the number of bootstrap replications (e.g., 1000).

-

-

Compute Tree: Run the analysis to generate the phylogenetic tree.

-

Visualize and Interpret Tree: The resulting tree will depict the evolutionary relationships between the sequences. The branch lengths represent the evolutionary distance.

Enzyme Kinetics Assay for Dehydrogenases

This protocol provides a general method for determining the kinetic parameters of a dehydrogenase enzyme using a spectrophotometric assay.[5][16][17][18]

-

Prepare Reagents:

-

Buffer solution at the optimal pH for the enzyme.

-

A series of substrate solutions of varying concentrations.

-

A solution of the cofactor (NAD+ or NADP+).

-

A purified solution of the enzyme of known concentration.

-

-

Assay Setup:

-

In a cuvette, combine the buffer, substrate, and cofactor solutions.

-

Place the cuvette in a spectrophotometer set to the wavelength at which the reduced cofactor (NADH or NADPH) absorbs light (typically 340 nm).

-

-

Initiate Reaction: Add the enzyme solution to the cuvette to start the reaction.

-

Measure Absorbance: Record the change in absorbance at 340 nm over time. The initial rate of the reaction is the linear portion of the absorbance versus time plot.

-

Repeat for Different Substrate Concentrations: Perform the assay for each substrate concentration in the series.

-

Data Analysis:

-

Convert the rate of change of absorbance to the rate of reaction (in µmol/min) using the Beer-Lambert law and the molar extinction coefficient of the reduced cofactor.

-

Plot the initial reaction rates against the corresponding substrate concentrations.

-

Fit the data to the Michaelis-Menten equation or use a linear transformation (e.g., Lineweaver-Burk plot) to determine the Km and Vmax values.

-

Visualizations

Evolutionary Relationship and Divergence

The following diagram illustrates the evolutionary divergence of this compound and ADH from a common ancestor within the MDR superfamily.

Comparative Analysis Workflow

This diagram outlines the workflow for the comparative analysis of this compound and ADH.

Conclusion

The evolutionary relationship between sorbitol dehydrogenase and alcohol dehydrogenase is a clear example of gene duplication and functional divergence within a large enzyme superfamily. While they share a common ancestor and retain homologous structures and catalytic domains, they have evolved distinct substrate specificities to fulfill different metabolic roles. The comparative analysis of their sequence, structure, and kinetic properties provides a deeper understanding of the molecular mechanisms underlying enzyme evolution and function. The experimental protocols provided in this guide offer a framework for researchers to further investigate the nuances of this and other enzyme families.

References

- 1. researchgate.net [researchgate.net]

- 2. Multiple Alignments and Weblogo [protocols.io]